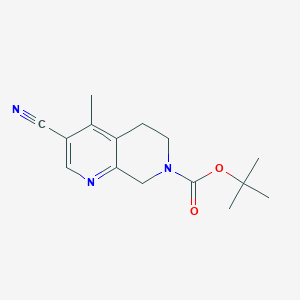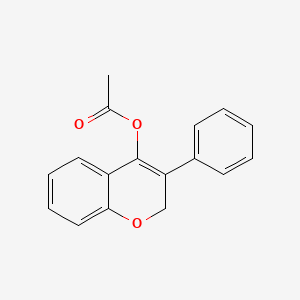
3-Phenyl-2H-chromen-4-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2H-chromen-4-YL acetate is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a chromene core with a phenyl group at the 3-position and an acetate group at the 4-position. Chromenes are known for their presence in natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-chromen-4-YL acetate typically involves the condensation of salicylaldehyde derivatives with phenylacetic acid derivatives under acidic or basic conditions. One common method includes the use of a catalyst such as piperidine or pyridine in an organic solvent like ethanol or acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2H-chromen-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromene ring can yield dihydrochromene derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2H-chromen-4-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2H-chromen-4-YL acetate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromoacetyl)-2H-chromen-2-one: Known for its antimicrobial and anticancer properties.
3-Acetoacetyl-2H-chromen-2-one: Used in the synthesis of various heterocyclic compounds and studied for its biological activities.
7-Hydroxy-4-methylcoumarin: A well-known coumarin derivative with applications in fluorescence and medicinal chemistry.
Uniqueness
3-Phenyl-2H-chromen-4-YL acetate stands out due to its unique combination of a phenyl group and an acetate group on the chromene core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H14O3 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(3-phenyl-2H-chromen-4-yl) acetate |
InChI |
InChI=1S/C17H14O3/c1-12(18)20-17-14-9-5-6-10-16(14)19-11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
VEZKKHLHAYUYAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



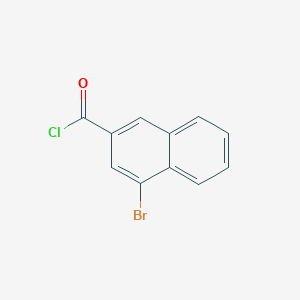
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
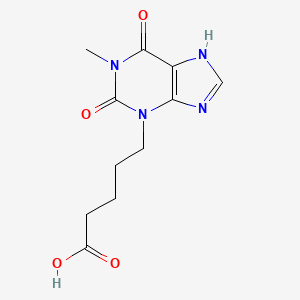
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)


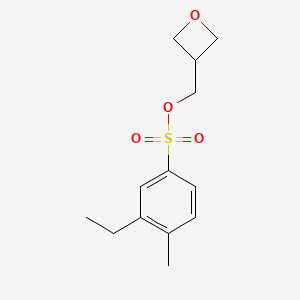


![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)


